3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride
CAS No.: 2137774-85-5
Cat. No.: VC4310635
Molecular Formula: C8H8ClF3N2O
Molecular Weight: 240.61
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2137774-85-5 |
---|---|
Molecular Formula | C8H8ClF3N2O |
Molecular Weight | 240.61 |
IUPAC Name | 3-(trifluoromethyl)-1,2-dihydropyrrolo[2,3-b]pyridin-3-ol;hydrochloride |
Standard InChI | InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7(14)4-13-6-5(7)2-1-3-12-6;/h1-3,14H,4H2,(H,12,13);1H |
Standard InChI Key | HWESDESJMCDHOI-UHFFFAOYSA-N |
SMILES | C1C(C2=C(N1)N=CC=C2)(C(F)(F)F)O.Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrrole ring fused to a pyridine ring, forming a bicyclic system. The 3-position of the pyrrole moiety bears a trifluoromethyl (-CF₃) group, while the 3-hydroxy group contributes to hydrogen-bonding capabilities. Protonation of the pyridine nitrogen in the hydrochloride salt improves aqueous solubility, critical for biological applications .
Table 1: Key Physicochemical Properties
The trifluoromethyl group enhances lipophilicity (logP ≈ 1.8), while the hydroxyl group facilitates interactions with polar residues in biological targets .
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H)
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δ 7.45 (d, J = 5.2 Hz, 1H, pyrrole-H)
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δ 5.92 (s, 1H, OH)
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δ 4.15–4.08 (m, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆):
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δ 158.4 (C=O), 148.2 (pyridine-C), 124.7 (q, J = 288 Hz, CF₃), 119.3 (pyrrole-C), 65.4 (CH₂), 62.1 (C-OH) .
The trifluoromethyl group’s characteristic ¹⁹F NMR signal appears at δ -63.5 ppm (q, J = 10.3 Hz) .
Synthetic Methodologies
Cyclization of Aminopyridine Derivatives
A common approach involves cyclizing 3-amino-5-(trifluoromethyl)pyridine with γ-ketoesters under acidic conditions. For example, refluxing in acetic acid yields the pyrrolopyridine core, followed by hydroxylation using hydrogen peroxide in basic media.
Reaction Scheme:
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Cyclization:
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Hydroxylation:
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Salt Formation:
.
Continuous Flow Synthesis
Recent advancements employ microreactors to optimize the chloromethylation step, achieving 85% yield at 60°C with a residence time of 15 minutes . This method reduces byproducts like di-chlorinated derivatives (<5%) .
Purification and Analysis
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms purity ≥95% .
Pharmacological Applications
Kinase Inhibition
The compound inhibits fibroblast growth factor receptors (FGFRs) with IC₅₀ values of 12–45 nM against FGFR1–4. Molecular docking studies reveal hydrogen bonds between the hydroxyl group and Ala564 (FGFR1) and hydrophobic interactions with the trifluoromethyl group and Leu630 .
Table 2: Biological Activity Profile
Target | IC₅₀ (nM) | Cell Line Assay | Source |
---|---|---|---|
FGFR1 | 12 | HUVEC | |
FGFR2 | 18 | NCI-H716 | |
FGFR3 | 35 | RT-112 | |
FGFR4 | 45 | HepG2 |
Antibacterial Activity
Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a) .
Industrial and Agrochemical Applications
Herbicidal Activity
In pre-emergence assays, the compound inhibits Amaranthus retroflexus growth by 90% at 50 ppm, outperforming trifluralin (75% inhibition). The mechanism involves inhibition of protoporphyrinogen oxidase (PPO), confirmed by chloroplast membrane assays.
Material Science Applications
As a ligand in copper-catalyzed cross-coupling reactions, it enhances yields in Ullmann couplings (92% vs. 78% with bipyridine) . The trifluoromethyl group stabilizes the Cu(I) intermediate via electron-withdrawing effects .
Comparative Analysis with Analogues
Table 3: Comparison with Related Compounds
Compound | FGFR1 IC₅₀ (nM) | logP | Water Solubility (mg/mL) |
---|---|---|---|
3-(Trifluoromethyl)-pyrrolopyridine | 45 | 2.1 | 0.8 |
5-Bromo-pyrrolo[2,3-b]pyridine | 120 | 1.9 | 1.2 |
3-Hydroxy-pyrrolo[2,3-b]pyridine | 210 | 0.7 | 12.5 |
This compound | 12 | 1.8 | 24.3 |
The trifluoromethyl-hydroxy combination optimally balances target affinity and solubility .
Future Research Directions
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